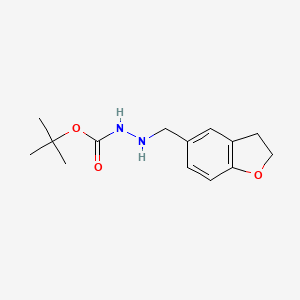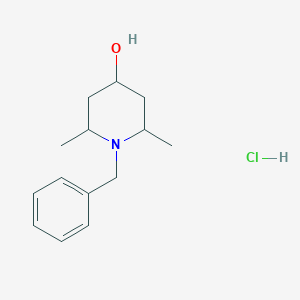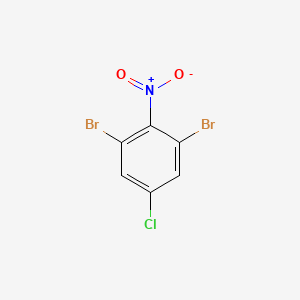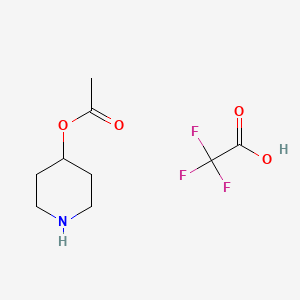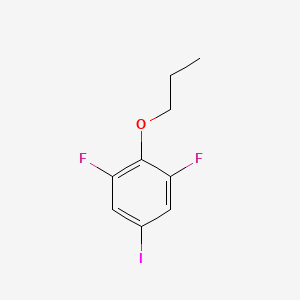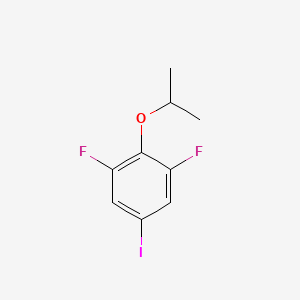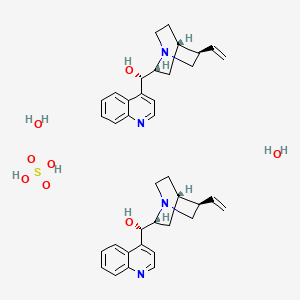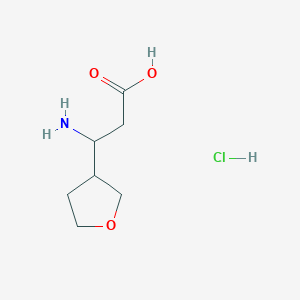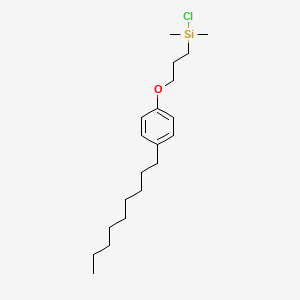
Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)
説明
Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate): is an organic compound characterized by a decane backbone with two 4-methylbenzene-1-sulfonate groups attached at the 1 and 10 positions. This compound is known for its applications in various chemical processes and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) typically involves the reaction of decane-1,10-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Decane-1,10-diol+24-methylbenzenesulfonyl chloride→Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate)+2HCl
Industrial Production Methods: In an industrial setting, the production of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure product.
化学反応の分析
Types of Reactions:
Substitution Reactions: Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) can undergo nucleophilic substitution reactions where the sulfonate groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield decane-1,10-diol and 4-methylbenzenesulfonic acid.
Oxidation: Under strong oxidative conditions, the decane backbone can be oxidized to form decane-1,10-dicarboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Various substituted decane derivatives.
Hydrolysis: Decane-1,10-diol and 4-methylbenzenesulfonic acid.
Oxidation: Decane-1,10-dicarboxylic acid.
科学的研究の応用
Chemistry: Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) is used as an intermediate in organic synthesis, particularly in the preparation of polymers and other complex organic molecules.
Biology and Medicine: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability.
Industry: In the industrial sector, Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) is used as a surfactant and emulsifying agent in the formulation of detergents and cleaning agents.
作用機序
The mechanism of action of Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) involves its ability to interact with various molecular targets through its sulfonate groups. These interactions can lead to the formation of stable complexes with other molecules, thereby altering their physical and chemical properties. The pathways involved include hydrogen bonding, van der Waals forces, and electrostatic interactions.
類似化合物との比較
Decane-1,10-diyl bis(4-methylbenzene-1-sulfonamide): Similar structure but with sulfonamide groups instead of sulfonate groups.
1,10-Di(decahydro-1-naphthyl)decane: Similar decane backbone but with different substituents.
Uniqueness: Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) is unique due to its specific sulfonate groups, which impart distinct chemical properties such as increased solubility in polar solvents and enhanced reactivity in nucleophilic substitution reactions.
特性
IUPAC Name |
10-(4-methylphenyl)sulfonyloxydecyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6S2/c1-21-11-15-23(16-12-21)31(25,26)29-19-9-7-5-3-4-6-8-10-20-30-32(27,28)24-17-13-22(2)14-18-24/h11-18H,3-10,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCKJOZNCYWHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305206 | |
| Record name | Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36247-33-3 | |
| Record name | NSC169725 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decane-1,10-diyl bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


